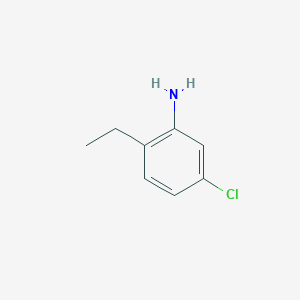

5-Chloro-2-ethylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-ethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-2-6-3-4-7(9)5-8(6)10/h3-5H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMFLLVURQXDPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Profile of a Versatile Intermediate

An In-Depth Technical Guide to 5-Chloro-2-ethylaniline For Researchers, Scientists, and Drug Development Professionals

This compound is a halogenated aromatic amine that serves as a pivotal building block in the synthesis of a diverse range of complex organic molecules. Its strategic substitution pattern—featuring an ethyl group ortho to the amine and a chlorine atom meta to it—provides a unique chemical scaffold that is leveraged across multiple industries. This guide offers a comprehensive overview of its chemical and physical properties, a plausible and chemically sound synthesis protocol, its significant applications as a chemical intermediate, and essential safety and handling information for laboratory and industrial settings. For professionals in agrochemical and pharmaceutical research, understanding the utility and characteristics of this compound is crucial for the development of novel active ingredients.

Key Identifier:

-

Chemical Name: this compound

-

Synonyms: 5-chloro-2-ethylbenzenamine, Benzenamine, 5-chloro-2-ethyl-[2]

Physicochemical and Computed Properties

The functional properties of this compound dictate its behavior in chemical reactions and its handling requirements. The data presented below combines experimentally determined values with computed properties from validated chemical databases.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ClN | [3][2] |

| Molecular Weight | 155.62 g/mol | [2] |

| Boiling Point | 252.6°C at 760 mmHg | [3] |

| MDL Number | MFCD20694404 | [3][1] |

| Computed XLogP3 | 2.7 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 1 | [2] |

Storage and Handling: Store in a dark place under an inert atmosphere at room temperature.[3][1] The compound may be sensitive to light and air.

Plausible Synthesis Route

While specific peer-reviewed synthesis protocols for this compound are not extensively detailed in public literature, a chemically robust and industrially viable pathway can be inferred from established methods for analogous compounds like 5-chloro-2-methylaniline.[4][5][6] The most common approach involves the selective reduction of a corresponding nitroaromatic precursor.

The logical precursor for this synthesis is 4-Chloro-1-ethyl-2-nitrobenzene . The synthesis workflow is a foundational reduction reaction, a cornerstone of aromatic amine synthesis.

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: In a high-pressure hydrogenation vessel (Parr-type reactor), charge the reactor with 4-Chloro-1-ethyl-2-nitrobenzene (1 equivalent) and a suitable solvent, such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%). The choice of a heterogeneous catalyst like Pd/C is critical as it simplifies post-reaction workup through simple filtration, a key consideration for scalability and efficiency.

-

Hydrogenation: Seal the vessel and purge it multiple times with nitrogen followed by hydrogen gas to ensure an inert atmosphere. Pressurize the reactor with hydrogen gas (typically 3-5 bar) and heat to a moderate temperature (40-60°C).

-

Reaction Monitoring: Maintain the reaction under vigorous stirring. The reaction progress can be monitored by observing hydrogen uptake or by analytical techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) on aliquots. The reaction is typically complete within 2-6 hours.

-

Workup and Purification: Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. The filtrate is then concentrated under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified via vacuum distillation to yield the final product with high purity.

Applications in Agrochemical and Pharmaceutical Development

This compound is primarily utilized as a chemical intermediate.[3] Its bifunctional nature (an amine group for nucleophilic reactions or diazotization, and a chlorinated phenyl ring) makes it a versatile precursor for constructing more complex molecular architectures.

-

Agrochemicals: It serves as a key building block for active ingredients in herbicides and pesticides.[3] The specific chloro-ethyl-aniline moiety can be essential for the molecule's ability to bind to target enzymes or proteins in weeds or pests, a common strategy in modern agrochemical design.[7]

-

Dye Synthesis: The compound is an important precursor in the production of azo dyes, which are widely used in the textile and paper industries.[3] The primary amine group can be readily converted into a diazonium salt, which then couples with other aromatic compounds to form vibrant azo dyes.

-

Pharmaceuticals: In drug development, halogenated intermediates are of immense importance.[8] The chlorine atom can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound provides a scaffold for synthesizing potential therapeutic agents.[3] For instance, related chloro-aniline structures are found in kinase inhibitors for oncology and in agents targeting other disease areas.[9]

Safety and Handling: A Precautionary Approach

No specific, comprehensive safety data sheet (SDS) is publicly available for this compound. However, due to its close structural similarity to 5-Chloro-2-methylaniline (CAS 95-79-4), the safety profile of the latter provides a crucial and reliable guide for handling. The following information is based on data for 5-Chloro-2-methylaniline and should be considered a minimum set of precautions.

Hazard Classification (based on 5-Chloro-2-methylaniline):

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[10][11]

-

Skin Irritation (Category 2): Causes skin irritation.[11]

-

Eye Irritation (Category 2): Causes serious eye irritation.[4][11][12]

-

Carcinogenicity: May cause cancer.[10]

Personal Protective Equipment (PPE) and Engineering Controls:

-

Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.[13]

-

Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[12][13]

-

Hand Protection: Handle with chemical-impermeable gloves (e.g., nitrile, neoprene) inspected prior to use.[13]

-

Skin and Body Protection: Wear impervious clothing to prevent skin contact.[12][13]

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[13]

-

Eye Contact: Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[13]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]

References

- 1. 3843-97-8|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | C8H10ClN | CID 12465045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. 5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. nbinno.com [nbinno.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. bg.cpachem.com [bg.cpachem.com]

- 11. 5-Chloro-2-methylaniline for synthesis 95-79-4 [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to 5-Chloro-2-ethylaniline: Properties, Synthesis, and Applications

Abstract

5-Chloro-2-ethylaniline is a substituted aniline derivative that serves as a crucial intermediate in the synthesis of a wide array of organic compounds. Its specific arrangement of chloro, ethyl, and amino functional groups on a benzene ring imparts a unique reactivity profile, making it a valuable building block for researchers, particularly in the development of pharmaceuticals, agrochemicals, and specialized dyes.[1] This guide provides a comprehensive overview of its core physical and chemical properties, outlines established and theoretical synthesis protocols, discusses its reactivity, and details its applications, with a focus on its role in drug discovery and development. The content herein is intended for an audience of researchers, chemists, and professionals in the chemical and pharmaceutical industries.

Compound Identification and Chemical Structure

A clear and unambiguous identification is paramount for the safe and effective use of any chemical intermediate. This compound is systematically named and cataloged under various identifiers.

-

IUPAC Name : this compound[2]

-

CAS Number : 3843-97-8[2]

-

Molecular Formula : C₈H₁₀ClN[1]

-

Synonyms : 5-chloro-2-ethylbenzenamine, Benzenamine, 5-chloro-2-ethyl-[2]

The structural arrangement of its functional groups is the primary determinant of its chemical behavior.

-

SMILES : CCC1=C(C=C(C=C1)Cl)N[2]

-

InChI : InChI=1S/C8H10ClN/c1-2-6-3-4-7(9)5-8(6)10/h3-5H,2,10H2,1H3[2]

These notations describe a benzene ring substituted with an ethyl group at position 2, a chloro group at position 5, and an amino group at position 1. The ortho-ethyl group provides steric hindrance that can influence the reactivity of the adjacent amino group, while the meta-chloro group acts as an electron-withdrawing group, affecting the nucleophilicity of the amine and the overall electron density of the aromatic ring.

Physical and Spectroscopic Properties

The physical properties of this compound dictate its handling, storage, and application conditions. While extensive experimental data for this specific compound is limited, known values and computed properties provide a reliable profile. For context, properties of the closely related and more extensively studied 5-Chloro-2-methylaniline (CAS 95-79-4) are often used for comparison.

Table 1: Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 155.63 g/mol | [1] |

| Boiling Point | 252.6°C at 760 mmHg | [1] |

| Computed LogP | 2.7 | [2] |

| Appearance | Data not available; likely a liquid or low-melting solid | - |

| Storage | Room temperature, away from light, under an inert gas |[1] |

Spectroscopic Characterization

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show a characteristic triplet and quartet for the ethyl group's methyl and methylene protons, respectively. The aromatic region should display three distinct signals corresponding to the protons on the substituted benzene ring. The broad singlet for the -NH₂ protons would also be present, with its chemical shift being solvent-dependent.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum would show eight distinct signals: two for the ethyl group and six for the aromatic carbons, with chemical shifts influenced by the attached chloro, ethyl, and amino groups.

-

Infrared (IR) Spectroscopy : Key absorption bands would include N-H stretching vibrations for the primary amine (typically in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic and alkyl groups, and C-Cl stretching in the fingerprint region.

-

Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak (M+) at m/z 155. A characteristic M+2 peak with approximately one-third the intensity of the M+ peak would be present due to the isotopic abundance of ³⁷Cl.

The process of structural elucidation using these techniques is a foundational workflow in synthetic chemistry.

Caption: Standard workflow for chemical structure confirmation.

Chemical Reactivity and Synthesis

The reactivity of this compound is governed by its three functional groups: the nucleophilic amino group, the electron-withdrawing chloro group, and the sterically influential ethyl group.

-

Amino Group Reactivity : The primary amine is a nucleophile and a base, allowing it to undergo reactions typical of aromatic amines, such as diazotization, acylation, and alkylation. The ortho-ethyl group may provide some steric hindrance, potentially moderating the rate of certain reactions at the amine site.

-

Aromatic Ring Reactivity : The amino group is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. However, the existing substitution pattern means further substitution is complex and may require specific catalytic conditions.

-

Stability and Incompatibilities : The compound is generally stable under recommended storage conditions.[1] However, like other anilines, it is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides, with which it can react exothermically.[5] It may be sensitive to light and air, leading to discoloration over time.[5]

Synthesis Protocol

The synthesis of substituted anilines like this compound typically involves the reduction of the corresponding nitroaromatic compound. This is a robust and widely used transformation in industrial and laboratory settings. While a specific patent for the ethyl- derivative is not cited, the synthesis logically follows from the well-documented procedures for its methyl analog, 5-chloro-2-methylaniline, which is prepared from 4-chloro-2-nitrotoluene.[6]

A plausible and field-proven approach would involve the catalytic hydrogenation of 4-chloro-2-nitroethylbenzene.

Step-by-Step Methodology: Catalytic Hydrogenation

-

Reactor Setup : A high-pressure hydrogenation vessel (autoclave) is charged with the starting material, 4-chloro-2-nitroethylbenzene, a suitable solvent (e.g., ethanol or methanol), and a hydrogenation catalyst. Palladium on carbon (Pd/C) or Raney Nickel are common, effective choices.

-

Inerting : The vessel is sealed and purged several times with an inert gas, such as nitrogen or argon, to remove all oxygen, which can be a safety hazard and can deactivate the catalyst.

-

Hydrogenation : The vessel is pressurized with hydrogen gas to a specified pressure (e.g., 50-100 psi) and heated. The reaction is stirred vigorously to ensure efficient mixing of the substrate, catalyst, and hydrogen.

-

Monitoring : The reaction progress is monitored by observing the cessation of hydrogen uptake or by analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) on samples carefully drawn from the reactor.

-

Work-up : Upon completion, the reactor is cooled, and the hydrogen pressure is safely vented. The catalyst is removed by filtration through a pad of celite. Caution is required as the catalyst can be pyrophoric.

-

Isolation and Purification : The solvent is removed from the filtrate under reduced pressure (rotary evaporation). The resulting crude product can be purified by distillation under vacuum or by recrystallization to yield pure this compound.

Caption: General synthesis route via nitro group reduction.

Applications in Research and Drug Development

This compound is primarily utilized as a chemical intermediate.[1] Its structure is incorporated into larger, more complex molecules to impart specific biological or physical properties.

-

Pharmaceutical Synthesis : Substituted anilines are foundational scaffolds in medicinal chemistry. This compound can serve as a starting point for the synthesis of active pharmaceutical ingredients (APIs). For example, the related compound 5-Chloro-2-(propan-2-yl)aniline is a key intermediate for modulators of the Retinoid-related Orphan Receptor gamma (RORγ), which are being investigated for treating autoimmune diseases.[7] This highlights the potential of the 5-chloro-aniline core in developing targeted therapies.

-

Agrochemicals : The molecule can be used as a building block for herbicides and pesticides.[1] The specific substitution pattern can be crucial for tuning the biological activity and selectivity of the final agrochemical product.

-

Dye and Pigment Industry : Aromatic amines are precursors to azo dyes. Through diazotization of the amino group followed by coupling with another aromatic compound, vibrant and stable colorants used in textiles and other materials can be produced.[1]

Caption: Role as a versatile chemical intermediate.

Safety, Handling, and Toxicology

As a substituted aniline, this compound must be handled with appropriate caution. Safety data for the closely related 5-chloro-2-methylaniline provides a strong basis for handling procedures.

-

Hazard Classification : Aniline derivatives are often classified as harmful if swallowed or in contact with skin and can cause serious eye irritation.[3] Some are suspected of causing cancer.[8]

-

Handling Precautions : Use this compound in a well-ventilated area, preferably a chemical fume hood.[9] Avoid breathing vapors or dust. Prevent contact with skin, eyes, and clothing by wearing appropriate Personal Protective Equipment (PPE).[9]

-

Eye/Face Protection : Wear chemical safety goggles and/or a face shield.[5]

-

Skin Protection : Wear chemically resistant gloves (e.g., nitrile), a lab coat, and other protective clothing.[5]

-

Respiratory Protection : If ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors/amines.[5]

-

-

First Aid Measures :

-

Skin Contact : Immediately wash off with plenty of soap and water. Remove contaminated clothing.[8]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]

-

Ingestion : Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[8]

-

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep away from light, air, and incompatible materials like strong oxidizing agents.[1][5]

Conclusion

This compound is a specialized chemical intermediate with significant potential in synthetic organic chemistry. Its value is derived from the unique interplay of its functional groups, which allows for its incorporation into a diverse range of high-value products, from life-saving pharmaceuticals to essential agrochemicals and industrial dyes. A thorough understanding of its physical properties, reactivity, and safety protocols, as outlined in this guide, is crucial for its effective and safe utilization in research and development. As new therapeutic targets are identified, the demand for well-characterized, versatile building blocks like this compound is poised to grow, underscoring its importance to the scientific community.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | C8H10ClN | CID 12465045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Chloro-2-methylaniline(95-79-4) 1H NMR [m.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. Page loading... [guidechem.com]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.ie [fishersci.ie]

- 9. chemicalbook.com [chemicalbook.com]

A Technical Guide to 5-Chloro-2-ethylaniline: Molecular Characteristics, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-ethylaniline is a halogenated aromatic amine that serves as a pivotal intermediate in the synthesis of a diverse range of organic compounds. Its specific substitution pattern—an ethyl group ortho to the amine and a chloro group meta to it—provides a unique chemical scaffold that is highly valued in the pharmaceutical, agrochemical, and dye manufacturing industries. This guide offers an in-depth exploration of its molecular structure, physicochemical properties, primary synthesis methodologies, and key applications, providing field-proven insights for professionals in chemical research and development.

Section 1: Core Molecular and Physicochemical Properties

The utility of this compound as a chemical building block is fundamentally derived from its distinct molecular structure and resulting chemical properties.

Molecular Structure

The structure consists of an aniline core functionalized with a C2H5 (ethyl) group at position 2 and a Cl (chloro) atom at position 5. The electron-donating nature of the amino and ethyl groups, combined with the electron-withdrawing and steric effects of the chloro group, dictates the molecule's reactivity, particularly in electrophilic substitution and diazotization reactions.

A Comprehensive Technical Guide to the Synthesis of 5-Chloro-2-methylaniline from 4-Chloro-2-nitrotoluene

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth guide details the chemical synthesis of 5-Chloro-2-methylaniline, a valuable intermediate in the pharmaceutical and chemical industries.[1][2] The primary focus of this document is the reductive transformation of 4-Chloro-2-nitrotoluene. While the immediate product of this specific reduction is the methyl-substituted aniline, the principles and methodologies described herein are directly applicable to the synthesis of the homologous 5-Chloro-2-ethylaniline, provided the appropriate starting material, 4-chloro-2-nitroethylbenzene, is utilized.

Strategic Overview of the Synthesis

The conversion of an aromatic nitro compound to its corresponding aniline is a fundamental and widely employed transformation in organic synthesis.[3][4][5] In the context of producing 5-Chloro-2-methylaniline from 4-Chloro-2-nitrotoluene, the core chemical process is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This transformation is paramount in the production of various dyestuffs and is a key method of manufacturing for this class of compounds.[2]

Several reductive strategies can be employed, each with distinct advantages concerning yield, selectivity, cost, and environmental impact. The most common and industrially relevant methods include:

-

Catalytic Hydrogenation: This method employs a catalyst, typically palladium on carbon (Pd/C) or platinum(IV) oxide, in the presence of hydrogen gas.[3][4][6] It is often characterized by high yields and clean reaction profiles.

-

Metal-Acid Reduction: A classic and robust method involving the use of a metal, such as iron (Fe) or tin (Sn), in an acidic medium like hydrochloric acid (HCl).[3][7] This approach is cost-effective and highly reliable.

-

Sulfide Reduction: Reagents like sodium sulfide or sodium polysulfide can selectively reduce nitro groups.[4][8] This method can be particularly useful when other reducible functional groups are present in the molecule.

The choice of reduction method is often dictated by the scale of the synthesis, the available equipment, and the desired purity of the final product. For the purpose of this guide, we will focus on the widely applicable and efficient catalytic hydrogenation and the robust metal-acid reduction methods.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of the starting material and the product is crucial for safe and effective synthesis.

| Property | 4-Chloro-2-nitrotoluene | 5-Chloro-2-methylaniline |

| Molecular Formula | C₇H₆ClNO₂ | C₇H₈ClN[9] |

| Molecular Weight | 171.58 g/mol | 141.60 g/mol [10] |

| Appearance | Light yellow crystalline solid[11] | Amber liquid or solid[9][10] |

| Melting Point | 34-38 °C[11] | 22 °C[10] |

| Boiling Point | 239-240 °C at 718 mmHg | 237 °C at 1013 hPa[10] |

| Flash Point | 120 °C (closed cup)[11] | 160 °C (closed cup)[10] |

| Solubility | Likely mobile in the environment due to its water solubility.[12] | Slightly soluble in water.[1] |

Safety is paramount when handling these chemicals. Both the starting material and the product are classified as hazardous.

4-Chloro-2-nitrotoluene is harmful if swallowed, in contact with skin, or if inhaled, causing skin and serious eye irritation.[12] It is classified as a combustible acute toxicant.

5-Chloro-2-methylaniline is harmful if swallowed or in contact with skin and may cause cancer.[9][13] It is readily absorbed through the skin or by inhalation.[2]

Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, must be worn at all times.[11][12] All manipulations should be conducted in a well-ventilated fume hood, with easy access to an eyewash station and a safety shower.[12]

Reaction Mechanism and Pathway

The reduction of a nitro group to an amine is a six-electron reduction. The exact mechanism can vary with the chosen reducing agent.

Catalytic Hydrogenation

In catalytic hydrogenation, molecular hydrogen (H₂) is activated on the surface of a metal catalyst (e.g., Pd/C). The nitro group of the adsorbed 4-chloro-2-nitrotoluene is then sequentially reduced. The process is believed to proceed through several intermediates, including nitroso and hydroxylamine species, before the final amine is formed.

Caption: Catalytic hydrogenation pathway.

Metal-Acid Reduction

With a metal and acid system, such as iron in hydrochloric acid, the metal acts as the electron donor. The reaction proceeds through a series of single-electron transfers, with the protons from the acid participating in the formation of water from the oxygen atoms of the nitro group. The overall reaction can be summarized as:

4-Chloro-2-nitrotoluene + 6[H] → 5-Chloro-2-methylaniline + 2H₂O

Caption: Metal-acid reduction workflow.

Experimental Protocols

The following are generalized protocols. Researchers should adapt these procedures based on the specific scale and equipment available, always adhering to strict safety protocols.

Protocol 1: Catalytic Hydrogenation

This procedure is adapted from general methods for the catalytic hydrogenation of aromatic nitro compounds.[4][6]

Materials and Equipment:

-

4-Chloro-2-nitrotoluene

-

Palladium on carbon (5% Pd/C)

-

Ethanol or Ethyl Acetate (solvent)

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

-

Filtration apparatus (e.g., Buchner funnel with Celite)

-

Rotary evaporator

Procedure:

-

In the reaction vessel of the hydrogenation apparatus, dissolve 4-Chloro-2-nitrotoluene in a suitable solvent such as ethanol or ethyl acetate.

-

Carefully add 5% Palladium on Carbon catalyst to the solution. The amount of catalyst can vary, but typically a loading of 1-5 mol% is used.

-

Seal the reaction vessel and flush the system with an inert gas, such as nitrogen or argon, to remove any air.

-

Introduce hydrogen gas into the vessel to the desired pressure (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen gas and flush the system with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of the solvent.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude 5-Chloro-2-methylaniline can be purified by distillation or chromatography if necessary.

Protocol 2: Iron-Hydrochloric Acid Reduction

This protocol is based on the well-established Béchamp reduction.[3]

Materials and Equipment:

-

4-Chloro-2-nitrotoluene

-

Iron powder or filings

-

Concentrated Hydrochloric Acid

-

Water

-

Sodium Carbonate or Sodium Hydroxide solution

-

Organic solvent for extraction (e.g., Dichloromethane or Diethyl Ether)

-

Round-bottom flask with a reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Drying agent (e.g., anhydrous Sodium Sulfate)

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add iron powder and water.

-

Heat the mixture to near boiling with vigorous stirring.

-

Add a small amount of concentrated hydrochloric acid to activate the iron.

-

Add the 4-Chloro-2-nitrotoluene in portions to the stirred mixture. The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reflux.

-

After the addition is complete, continue to heat and stir the mixture until the reaction is complete (as determined by TLC).

-

Cool the reaction mixture and neutralize it with a solution of sodium carbonate or sodium hydroxide. This will precipitate iron salts.

-

Filter the mixture to remove the iron salts.

-

Extract the filtrate with an organic solvent such as dichloromethane or diethyl ether.

-

Combine the organic extracts and wash them with water and then brine.

-

Dry the organic layer over an anhydrous drying agent like sodium sulfate.

-

Filter off the drying agent and remove the solvent by distillation or rotary evaporation.

-

The crude 5-Chloro-2-methylaniline can be purified by vacuum distillation.

Conclusion

The synthesis of 5-Chloro-2-methylaniline from 4-Chloro-2-nitrotoluene is a well-established and efficient process. The choice between catalytic hydrogenation and metal-acid reduction will depend on the specific requirements of the synthesis. Both methods, when performed with the appropriate safety precautions, provide reliable access to this important chemical intermediate. The principles outlined in this guide are foundational and can be adapted for the synthesis of a variety of substituted anilines, including the analogous this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 5. The nitro to amine reduction: from millions of tons to single molecule studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. m.youtube.com [m.youtube.com]

- 8. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google Patents [patents.google.com]

- 9. fishersci.ie [fishersci.ie]

- 10. 5-Chloro-2-methylaniline for synthesis 95-79-4 [sigmaaldrich.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. bg.cpachem.com [bg.cpachem.com]

uses of 5-Chloro-2-ethylaniline in organic synthesis

An In-depth Technical Guide to the Applications of 5-Chloro-2-ethylaniline in Organic Synthesis

This guide provides an in-depth analysis of this compound, a pivotal intermediate in modern organic synthesis. Moving beyond a simple catalog of reactions, we will explore the causal relationships between its unique molecular structure and its utility as a versatile building block. The strategic placement of the chloro, ethyl, and amino functionalities imparts a distinct reactivity profile that is leveraged in the synthesis of a diverse array of commercially significant molecules, from vibrant azo dyes to complex bioactive compounds. This document is intended for researchers, process chemists, and drug development professionals seeking to harness the synthetic potential of this important aromatic amine.

Core Properties and Safety Mandates

This compound (CAS No: 3843-97-8) is an aromatic amine whose utility is predicated on its physicochemical properties.[1][2] Understanding these characteristics is fundamental to its effective and safe application in any synthetic workflow.

Physicochemical Data Summary

The inherent properties of this compound dictate its handling, reaction conditions, and purification strategies. Key data are summarized below for rapid reference.

| Property | Value | Source |

| CAS Number | 3843-97-8 | [1][2] |

| Molecular Formula | C₈H₁₀ClN | [1][2] |

| Molecular Weight | 155.63 g/mol | [1][2] |

| Appearance | Not explicitly stated, but related anilines are typically yellow to brown liquids or solids. | |

| Boiling Point | 252.6°C at 760 mmHg | [1] |

| Storage | Room temperature, away from light, under an inert atmosphere.[1] |

Safety and Handling Protocols

As with all aromatic amines, this compound and its structural analogs like 5-chloro-2-methylaniline are considered hazardous.[3][4][5] Strict adherence to safety protocols is non-negotiable.

-

Exposure Controls : Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[3][6] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[3][6]

-

Toxicological Profile : Anilines can be readily absorbed through the skin and are harmful if swallowed.[4][5] They are suspected of causing serious eye irritation and may cause damage to organs through prolonged or repeated exposure.[3][4][6]

-

Incompatible Materials : Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides, as these can lead to vigorous or exothermic reactions.[5]

-

Spill & Disposal : In case of a spill, absorb with an inert material and place in a suitable, closed container for disposal.[3] Dispose of waste in accordance with local, regional, and national regulations.[7]

The Synthetic Versatility of this compound

The synthetic utility of this compound stems from the predictable and differential reactivity of its functional groups. The interplay between the nucleophilic amino group, the deactivating but ortho-, para-directing chloro group, and the sterically influencing ethyl group allows for controlled, regioselective transformations.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | C8H10ClN | CID 12465045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.ie [fishersci.ie]

- 4. 5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. bg.cpachem.com [bg.cpachem.com]

The Crucial Role of 5-Chloro-2-ethylaniline in Azo Dye Synthesis: A Technical Guide

For Immediate Release

In the intricate world of synthetic colorants, the molecular architecture of intermediate compounds is paramount to achieving desired hues, durability, and application-specific properties. This technical guide delves into the core chemistry and practical application of 5-Chloro-2-ethylaniline, a key intermediate in the production of a versatile range of azo dyes. Addressed to researchers, chemists, and professionals in the dye and pigment industries, this document provides a comprehensive overview of its synthesis, properties, and its pivotal role in the creation of vibrant and lasting colors.

Understanding this compound: A Profile

This compound (CAS No: 3843-97-8) is an aromatic amine distinguished by a chlorine atom at the 5-position and an ethyl group at the 2-position of the aniline ring.[1] This specific substitution pattern is not arbitrary; it is a deliberate design that influences the electronic and steric properties of the molecule, which in turn dictates the characteristics of the final dye. The presence of the electron-withdrawing chlorine atom and the electron-donating ethyl group modulates the reactivity of the aromatic ring and the basicity of the amino group, factors that are critical in the subsequent diazotization and coupling reactions.[2]

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ClN | [2] |

| Molecular Weight | 155.63 g/mol | [2] |

| Boiling Point | 252.6°C at 760 mmHg | [2] |

| Appearance | Varies, can be a solid or liquid at room temperature | [3] |

| Storage | Room temperature, away from light, under inert gas | [2] |

Synthesis of the Intermediate: A Strategic Approach

The industrial synthesis of this compound is a multi-step process that demands careful control of reaction conditions to ensure high yield and purity. A common synthetic pathway begins with the nitration of a suitable precursor, followed by reduction of the nitro group to an amine.

A plausible and efficient route starts from 2-ethylaniline. The synthesis can be logically broken down into the following key stages:

-

Nitration of 2-Ethylaniline: The process initiates with the nitration of 2-ethylaniline to introduce a nitro group onto the aromatic ring. This reaction typically yields a mixture of isomers, with 2-ethyl-4-nitroaniline and 2-ethyl-6-nitroaniline being the major products. For the synthesis of the target molecule, the separation of the desired 2-ethyl-4-nitroaniline isomer is a critical step.[4]

-

Reduction of the Nitro Group: The separated 2-ethyl-4-nitroaniline is then subjected to reduction to convert the nitro group (-NO₂) into a primary amine group (-NH₂). Common reducing agents for this transformation include metals in acidic media (e.g., tin or iron in HCl) or catalytic hydrogenation.[5] This step would yield 2-ethyl-1,4-diaminobenzene.

-

Selective Chlorination: The subsequent step involves the selective introduction of a chlorine atom at the position meta to the newly formed amino group and para to the ethyl group. This can be a challenging transformation requiring specific chlorinating agents and carefully controlled reaction conditions to achieve the desired regioselectivity.

-

Diazotization and Sandmeyer Reaction: An alternative to direct chlorination involves a sequence of diazotization of one of the amino groups of 2-ethyl-1,4-diaminobenzene, followed by a Sandmeyer reaction to replace the diazonium group with a chlorine atom. This offers a more controlled method for introducing the chlorine at the desired position.

Caption: A logical workflow for the synthesis of this compound.

The Cornerstone of Azo Dye Formation: Diazotization and Coupling

The utility of this compound as a dye intermediate lies in its primary aromatic amine functionality, which allows it to undergo diazotization. This reaction converts the amine into a highly reactive diazonium salt, the electrophilic species essential for the subsequent coupling reaction that forms the characteristic azo linkage (-N=N-).[6]

Experimental Protocol: Diazotization of this compound

Objective: To prepare the diazonium salt of this compound for immediate use in a coupling reaction.

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

Procedure:

-

In a beaker, dissolve a specific molar equivalent of this compound in a mixture of concentrated hydrochloric acid and water.

-

Cool the resulting solution to 0-5°C in an ice bath with constant stirring. Maintaining this low temperature is critical to prevent the decomposition of the unstable diazonium salt.

-

Prepare a solution of sodium nitrite in cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cooled aniline solution. The addition should be controlled to maintain the temperature below 5°C.

-

Continue stirring for an additional 15-30 minutes after the addition is complete to ensure the diazotization reaction goes to completion. The resulting solution contains the diazonium salt and is ready for the coupling step.

Caption: Experimental workflow for the diazotization of this compound.

The Coupling Reaction: Creating the Chromophore

The diazonium salt of this compound is a weak electrophile and will react with electron-rich aromatic compounds, known as coupling components, to form stable azo dyes. The choice of the coupling component (e.g., phenols, naphthols, anilines, or pyrazolones) is what ultimately determines the color of the final dye.[7][8]

The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the activated aromatic ring of the coupling component, typically at the para-position to the activating group (e.g., -OH or -NH₂).

Characterization of the Resulting Azo Dyes

The synthesized azo dyes must be rigorously characterized to confirm their structure and purity. A combination of spectroscopic techniques is employed for this purpose.

-

UV-Visible Spectroscopy: This technique is fundamental for colorimetric analysis. The λmax (wavelength of maximum absorbance) in the visible region provides information about the color of the dye and is influenced by the electronic structure of the entire molecule, including the substituents on both aromatic rings of the azo compound.[9]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the dye molecule. Characteristic peaks for the azo group (-N=N-), as well as other functional groups from the starting materials (e.g., -OH, -NH₂), can be observed.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of the dye. The chemical shifts and coupling patterns of the protons and carbons in the aromatic rings provide definitive evidence for the final structure and can confirm the position of the azo linkage.[11]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized dye and can provide information about its fragmentation pattern, further confirming its structure.[12]

Applications and Significance

Azo dyes derived from this compound find applications in the dyeing of various materials, including synthetic fibers like polyester and nylon, as well as in the formulation of pigments for inks and plastics.[7] The presence of the chlorine atom can enhance the lightfastness and wash-fastness of the dyes by increasing their affinity for the fiber and making them more resistant to degradation. The ethyl group can improve the solubility of the dye in organic solvents used in certain dyeing processes.

The versatility of this compound as a dye intermediate allows for the creation of a wide spectrum of colors by simply varying the coupling component. This adaptability makes it a valuable building block in the toolbox of the modern dye chemist.

Conclusion

This compound stands as a testament to the importance of molecular design in the field of synthetic dyes. Its unique substitution pattern provides a balance of reactivity and stability, making it an ideal precursor for a range of high-performance azo colorants. A thorough understanding of its synthesis, the intricacies of the diazotization and coupling reactions, and the methods for characterizing the final products are essential for the continued innovation and production of vibrant and durable colors that are integral to countless industries.

References

- 1. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]

- 2. Reduction of 4-nitrophenol and 2-nitroaniline using immobilized CoMn 2 O 4 NPs on lignin supported on FPS - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01136C [pubs.rsc.org]

- 3. discoveryjournals.org [discoveryjournals.org]

- 4. 2-Ethyl-5-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amine - Wikipedia [en.wikipedia.org]

- 6. Diazotisation and coupling reaction | PPTX [slideshare.net]

- 7. ftstjournal.com [ftstjournal.com]

- 8. ijirset.com [ijirset.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The characterization of disperse dyes in polyester fibers using DART mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 5-Chloro-2-ethylaniline in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 5-Chloro-2-ethylaniline, a key intermediate in the synthesis of various dyes, pigments, agrochemicals, and pharmaceuticals.[1] A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring safe handling and formulation. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.

Physicochemical Properties and Their Influence on Solubility

This compound (CAS No: 3843-97-8) is an aromatic amine with a molecular formula of C₈H₁₀ClN and a molecular weight of 155.63 g/mol .[1][2] Its structure, featuring a substituted benzene ring, dictates its solubility behavior. The presence of the chloro and ethyl groups on the aniline backbone introduces a degree of lipophilicity, while the amine group provides a site for hydrogen bonding and potential protonation in acidic media.

The general principle of "like dissolves like" is a foundational concept in predicting solubility.[3] The interplay between the nonpolar aromatic ring and the polar amine group means that this compound exhibits a nuanced solubility profile across a range of organic solvents.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 5-Chloro-2-methylaniline (Analogue) |

| Molecular Formula | C₈H₁₀ClN[1][2] | C₇H₈ClN[4] |

| Molecular Weight | 155.63 g/mol [1][2] | 141.60 g/mol [4][5] |

| Boiling Point | 252.6°C at 760 mmHg[1] | 237°C at 722 mmHg[4] |

| LogP (Octanol/Water Partition Coefficient) | 2.7 (Computed)[2] | 2.58 (Estimated)[6] |

| Appearance | Not specified, likely a liquid or low melting solid | Grayish-white solid[4][6] |

Predicted Solubility Profile of this compound

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Predicted Solubility | Rationale |

| Methanol | Soluble | Methanol is a polar protic solvent that can engage in hydrogen bonding with the amine group of this compound. |

| Ethanol | Soluble | Similar to methanol, ethanol's polarity and ability to hydrogen bond facilitate the dissolution of this compound.[8] |

| Acetone | Soluble | As a polar aprotic solvent, acetone can act as a hydrogen bond acceptor for the amine protons, and its moderate polarity can solvate the aromatic ring. |

| Dichloromethane (DCM) | Soluble | DCM is a nonpolar solvent that is effective at dissolving the nonpolar, aromatic portions of the molecule.[8] |

| Ethyl Acetate | Soluble | Ethyl acetate has intermediate polarity and can effectively solvate both the polar and nonpolar regions of this compound. |

| Toluene | Soluble | Toluene, a nonpolar aromatic solvent, is expected to readily dissolve the structurally similar aromatic ring of this compound. |

| Hexane | Sparingly Soluble to Insoluble | Hexane is a very nonpolar solvent and is unlikely to effectively solvate the polar amine group, leading to poor solubility.[8] |

| Water | Insoluble | The significant hydrophobic character imparted by the chloro- and ethyl-substituted benzene ring is expected to make it largely insoluble in water.[8] |

Experimental Determination of Solubility

To obtain precise and reliable solubility data, experimental determination is essential. The following section outlines standardized protocols for both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents and is useful for initial screening and solvent selection.

Protocol:

-

Preparation: Into a series of clean, dry test tubes, add approximately 25 mg of this compound.

-

Solvent Addition: To each test tube, add 0.75 mL of the selected solvent in small portions.

-

Mixing: After each addition, vigorously shake or vortex the test tube for 30-60 seconds to ensure thorough mixing.

-

Observation: Visually inspect the solution. A clear solution indicates that the compound is soluble. The presence of undissolved solid particles suggests insolubility or partial solubility.

-

Record Keeping: Meticulously record the observations for each solvent.

Diagram 1: Workflow for Qualitative Solubility Determination

Caption: A flowchart illustrating the key steps in the qualitative determination of solubility.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Protocol:

-

Saturated Solution Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vial in an orbital shaker or on a rotator within a temperature-controlled environment (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure the solution is fully saturated.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. For fine suspensions, centrifugation can be employed to facilitate separation.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. This step is critical to prevent overestimation of solubility.

-

Analysis: Quantify the concentration of this compound in the filtered supernatant using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

Calculation: The solubility is then calculated based on the measured concentration and expressed in units such as mg/mL or mol/L.

Diagram 2: Quantitative Solubility Determination Workflow (Shake-Flask Method)

Caption: The sequential process for the quantitative measurement of solubility via the shake-flask method.

Safety and Handling Considerations

This compound and its analogues are classified as harmful if swallowed and may cause skin and eye irritation.[9] It is imperative to handle this compound in a well-ventilated area, preferably within a fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

The solubility of this compound is a critical parameter for its effective use in research and industrial applications. While quantitative data is not widely published, a predictive understanding based on its physicochemical properties and the behavior of structural analogues provides a strong foundation for its application. This guide has outlined the theoretical basis for its solubility, provided a predicted solubility profile, and detailed robust experimental protocols for its precise determination. Adherence to these methodologies and safety precautions will enable researchers to confidently and safely work with this important chemical intermediate.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | C8H10ClN | CID 12465045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 4. 5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Chloro-2-methylaniline for synthesis 95-79-4 [sigmaaldrich.com]

- 6. Page loading... [wap.guidechem.com]

- 7. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 8. benchchem.com [benchchem.com]

- 9. Predicting Aromatic Amine Mutagenicity with Confidence: A Case Study Using Conformal Prediction | MDPI [mdpi.com]

Spectroscopic Characterization of 5-Chloro-2-ethylaniline: A Technical Guide

This guide provides an in-depth technical overview of the core spectroscopic techniques used to characterize the structure and purity of 5-Chloro-2-ethylaniline (CAS No. 3843-97-8), a substituted aniline of interest in synthetic chemistry and drug development. Given the specialized nature of this compound, this document synthesizes predicted data, comparative analysis with structurally related molecules, and field-proven experimental protocols to offer a comprehensive analytical framework for researchers.

Introduction: The Analytical Imperative

This compound, with the molecular formula C₈H₁₀ClN and a molecular weight of 155.62 g/mol , is a substituted aromatic amine.[1] The precise arrangement of the ethyl, chloro, and amino groups on the benzene ring dictates its chemical reactivity and potential biological activity. Therefore, unambiguous structural confirmation is paramount. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the foundational pillars for this elucidation, each providing a unique piece of the structural puzzle.

This guide moves beyond a simple recitation of data. It delves into the causality behind instrumental choices and provides self-validating experimental designs, reflecting the rigorous standards of modern chemical analysis.

Molecular Structure and Spectroscopic Correlation

A clear understanding of the molecule's layout is essential before interpreting its spectra. The diagram below illustrates the numbering convention used for assigning NMR signals.

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are critical. While experimental spectra for this specific molecule are not widely published, we can predict the expected shifts and multiplicities based on established principles of substituent effects and by comparison with similar structures like 5-Chloro-2-methylaniline.[2][3]

Predicted ¹H NMR Data

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ethyl -CH₃ | ~1.2 | Triplet (t) | ~7.5 | 3H |

| Ethyl -CH₂ | ~2.6 | Quartet (q) | ~7.5 | 2H |

| Amino -NH₂ | ~3.7 | Broad Singlet (br s) | N/A | 2H |

| Aromatic H-6 | ~6.6 | Doublet (d) | ~8.0 | 1H |

| Aromatic H-4 | ~6.9 | Doublet of Doublets (dd) | ~8.0, ~2.0 | 1H |

| Aromatic H-3 | ~7.0 | Doublet (d) | ~2.0 | 1H |

Causality behind Predictions:

-

Ethyl Group: The -CH₃ protons are split into a triplet by the adjacent -CH₂ group. Conversely, the -CH₂ protons are split into a quartet by the -CH₃ group. This classic ethyl pattern is highly diagnostic.

-

Aromatic Protons: The electron-donating amino group (-NH₂) and ethyl group shield the aromatic protons (shifting them upfield), while the electron-withdrawing chloro group (-Cl) deshields them (shifting them downfield). The observed splitting pattern arises from coupling between adjacent aromatic protons (ortho, meta, and para coupling).

-

Amino Protons: The -NH₂ protons often appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential chemical exchange. The chemical shift can vary depending on solvent and concentration.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ethyl -C H₃ | ~14 |

| Ethyl -C H₂ | ~23 |

| Aromatic C-3 | ~115 |

| Aromatic C-6 | ~117 |

| Aromatic C-4 | ~128 |

| Aromatic C-5 (C-Cl) | ~129 |

| Aromatic C-2 (C-Et) | ~132 |

| Aromatic C-1 (C-NH₂) | ~144 |

Causality behind Predictions: The chemical shifts are estimated based on the additive effects of the substituents on the benzene ring. The carbons directly attached to the electronegative nitrogen (C1) and chlorine (C5) are shifted significantly downfield. Aliphatic carbons of the ethyl group appear far upfield.

Experimental Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible data.

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum for this compound is expected to show characteristic absorption bands.

Predicted Key IR Absorption Bands

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Amine (N-H) | Symmetric & Asymmetric Stretch | ~3450 and ~3360 | Medium |

| Aromatic C-H | Stretch | ~3050 | Medium-Weak |

| Aliphatic C-H | Stretch | ~2970, ~2870 | Medium |

| Aromatic C=C | Stretch | ~1620, ~1500 | Medium-Strong |

| Amine (N-H) | Scissoring (Bend) | ~1600 | Medium |

| Aromatic C-N | Stretch | ~1300 | Strong |

| Aryl C-Cl | Stretch | ~700-850 | Strong |

Causality behind Predictions: The presence of two distinct bands for the N-H stretch is a hallmark of a primary amine (-NH₂). The C-H stretches are separated into aromatic and aliphatic regions. The strong absorption in the lower wavenumber "fingerprint region" is expected for the C-Cl bond. This data can be compared with known spectra of other chloroanilines.[4]

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation.

-

Instrument Preparation: Record a background spectrum on the clean ATR crystal. This is crucial to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.

-

Sample Application: Place a small amount (a few milligrams or one drop if liquid) of this compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

-

Data Processing: The final spectrum is automatically ratioed against the background and presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, offering definitive confirmation of its elemental composition and structural motifs.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z Value | Predicted Identity | Key Feature |

| 155 / 157 | [M]⁺ (Molecular Ion) | The presence of a peak at M+2 with ~1/3 the intensity of the M⁺ peak is the characteristic isotopic signature of one chlorine atom (³⁵Cl/³⁷Cl). |

| 140 / 142 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group. The chlorine isotope pattern will persist. |

| 120 | [M - Cl]⁺ | Loss of a chlorine radical. This fragment helps confirm the presence of chlorine. |

Causality behind Predictions: Under electron ionization, the molecular ion is formed. The most prominent fragmentation pathway is often the benzylic cleavage, leading to the loss of a methyl group to form a stable cation. The presence and ratio of the M⁺ and M+2 peaks are the most critical diagnostic features for confirming the presence of a single chlorine atom.[4][5]

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile compounds like this compound, as it provides separation and identification in a single run.

Caption: Workflow for GC-MS analysis.

Conclusion

The structural elucidation of this compound is a multi-faceted process that relies on the synergistic interpretation of NMR, IR, and MS data. By combining predicted spectral features with robust, standardized experimental protocols, researchers can confidently confirm the identity, purity, and structure of this compound. This guide provides the foundational framework for achieving that analytical certainty, empowering scientists in their research and development endeavors.

References

safety and handling of 5-Chloro-2-ethylaniline

An In-Depth Technical Guide to the Safe Handling of 5-Chloro-2-ethylaniline

Executive Overview

This guide provides comprehensive safety and handling protocols for this compound (CAS No: 3843-97-8), a chemical intermediate utilized in the synthesis of dyes, pigments, agrochemicals, and pharmaceuticals.[1] A critical analysis of available safety data reveals a significant lack of comprehensive toxicological information for this specific compound. Therefore, this document institutes a precautionary principle, deriving safety protocols from the known hazards of structurally similar compounds, particularly its analogue 5-Chloro-2-methylaniline (CAS No: 95-79-4), and general principles of handling aromatic amines.[2]

This guide is intended for researchers, scientists, and drug development professionals. It emphasizes a proactive approach to safety, focusing on rigorous hazard assessment, appropriate engineering controls, mandatory personal protective equipment (PPE), and established emergency procedures. Adherence to these guidelines is essential to mitigate potential risks and ensure a safe laboratory environment.

Hazard Identification and Toxicological Profile

Potential Hazards (Inferred from 5-Chloro-2-methylaniline):

-

Acute Toxicity: Harmful if swallowed or in contact with skin.[3][4][5]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[3][4][5][7]

-

Methemoglobinemia: Like many anilines, it may interfere with oxygen transport in the blood, leading to cyanosis (a bluish discoloration of the skin).[2][4][7]

-

Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[3][5]

The following table summarizes the GHS hazard classifications for the analogue 5-Chloro-2-methylaniline, which should be used as a precautionary reference.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |

| Hazardous to the Aquatic Environment, Chronic | Category 2 | H411: Toxic to aquatic life with long lasting effects |

Physicochemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage. Due to limited data, properties of the related compound 5-Chloro-2-methylaniline are included for reference and are marked accordingly.

| Property | Value |

| IUPAC Name | This compound[8] |

| CAS Number | 3843-97-8[1][8] |

| Molecular Formula | C₈H₁₀ClN[1][8] |

| Molecular Weight | 155.63 g/mol [1] |

| Boiling Point | 252.6°C at 760 mmHg[1] |

| Appearance | Clear yellow to light brown liquid after melting[7][9] |

| Melting Point | 22-27 °C (for 5-Chloro-2-methylaniline)[7] |

| Flash Point | 160 °C (for 5-Chloro-2-methylaniline)[6][7] |

| Density | ~1.17 g/cm³ at 20 °C (for 5-Chloro-2-methylaniline) |

| Solubility | Soluble in hot alcohol (for 5-Chloro-2-methylaniline)[7][10] |

Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory. Engineering controls form the primary barrier, supplemented by administrative controls and PPE.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparation of solutions, must be conducted in a properly functioning chemical fume hood.[2]

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.[7]

-

Safety Stations: A safety shower and eyewash station must be readily accessible and regularly tested.[11]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3][7] A face shield should be used in situations with a higher risk of splashing.

-

Skin Protection:

-

Gloves: Handle with chemical-impermeable gloves that satisfy EU Directive 89/686/EEC and the standard EN 374.[7] Gloves must be inspected prior to use and replaced immediately if signs of degradation appear.

-

Protective Clothing: Wear a lab coat, long trousers, and closed-toe shoes. For larger quantities or tasks with a high risk of exposure, wear fire/flame resistant and impervious clothing.[3][7]

-

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a full-face respirator with a filter type appropriate for ammonia and organic ammonia derivatives (e.g., Type K, Green, conforming to EN14387).[3][7]

Caption: Fig 1. Hierarchy of controls for managing exposure risk.

Standard Operating Procedures for Safe Handling & Storage

Handling Protocol

-

Pre-Handling: Read and understand this safety guide and the corresponding Safety Data Sheet (SDS). Obtain special instructions before use.[3][7] Ensure all necessary PPE is available and in good condition.

-

Work Area Preparation: Conduct all work within a designated area inside a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

-

Transferring: Use non-sparking tools for transfers.[7] Since the melting point is near room temperature, the material may be a solid or liquid; handle accordingly. Avoid the formation and inhalation of aerosols or vapors.[7]

-

Post-Handling: Tightly close the container. Decontaminate all equipment and the work area.

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[3][7] Do not eat, drink, or smoke in the laboratory.[3][7]

Storage Protocol

-

Container: Store in the original, tightly closed container.[7]

-

Location: Keep in a dry, cool, and well-ventilated place.[7] The storage area should be secure and locked.[6][7]

-

Atmosphere: This material is sensitive to light and air.[3] For long-term stability and safety, store under an inert atmosphere (e.g., argon or nitrogen).[1][3]

-

Incompatibilities: Store away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[3]

Emergency Response Protocols

Rapid and correct response to an emergency is critical. All personnel must be familiar with these procedures.

Spill Response

-

Evacuate: Immediately evacuate personnel from the affected area.

-

Ventilate: Ensure the area is well-ventilated, keeping upwind of the spill.

-

Control Ignition: Remove all sources of ignition.[7]

-

Don PPE: Wear full personal protective equipment, including respiratory protection.

-

Containment: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[7]

-

Clean-up: Absorb the spill with inert, non-combustible material (e.g., sand, vermiculite).

-

Collection: Collect the material using non-sparking tools and place it into a suitable, closed, and labeled container for disposal.[7]

-

Decontamination: Clean the spill area thoroughly.

Caption: Fig 2. First aid response workflow for exposure incidents.

First Aid Measures

-

General Advice: Symptoms may be delayed.[6] Ensure medical personnel are aware of the material involved.

-

Inhalation: Move the victim into fresh air.[7] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][7]

-

Skin Contact: Take off contaminated clothing immediately.[7] Wash off with soap and plenty of water for at least 15 minutes. Seek medical attention.[2][7]

-

Eye Contact: Rinse with pure water for at least 15 minutes, also under the eyelids.[7] Seek immediate medical attention.[2][7]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting.[5][7] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[7]

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7][12] Water spray can be used to cool closed containers.[12]

-

Specific Hazards: Combustion may produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl).[3][12]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][7][12]

Waste Disposal Considerations

Disposal of this compound and its contaminated materials must be handled with extreme care to prevent environmental contamination and ensure regulatory compliance.

-

Regulatory Compliance: All disposal practices must adhere to applicable federal, state, and local regulations.[7]

-

Environmental Protection: Discharge into the environment, including sewers and waterways, must be strictly avoided.[7]

-

Disposal Method: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7] Do not dispose of it in a standard landfill.[13]

-

Containerization: Collect all waste material (including contaminated absorbents and PPE) in suitable, closed, and clearly labeled containers for disposal.[7]

References

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. fishersci.com [fishersci.com]

- 4. Page loading... [guidechem.com]

- 5. fishersci.ie [fishersci.ie]

- 6. bg.cpachem.com [bg.cpachem.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. This compound | C8H10ClN | CID 12465045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 109385000 [thermofisher.com]

- 10. 5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. fishersci.com [fishersci.com]

- 13. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

A Senior Application Scientist's Guide to 5-Chloro-2-ethylaniline for Researchers and Drug Development Professionals

Introduction: The Versatility of 5-Chloro-2-ethylaniline in Synthetic Chemistry

This compound (CAS No. 3843-97-8) is a substituted aniline that serves as a critical intermediate in various synthetic applications.[1] Its molecular structure, featuring a chloro and an ethyl group on the aniline ring, imparts specific reactivity and solubility characteristics that make it a valuable building block in the synthesis of a range of target molecules.[2] Primarily, it is utilized as an intermediate in the production of dyes and pigments, particularly azo dyes, which have widespread applications in the textile, leather, and paper industries.[1] Beyond colorants, this compound is a key component in the manufacturing of agrochemicals, including herbicides and pesticides.[1] In the pharmaceutical sector, it serves as a precursor for the synthesis of more complex organic molecules with potential therapeutic activities.[1] Given its integral role in these diverse fields, ensuring the quality and purity of this compound is paramount for the successful outcome of research and development projects.

Commercial Sourcing of this compound

The procurement of high-quality this compound is the foundational step for any research or development endeavor. A number of reputable chemical suppliers offer this compound, often with varying purity grades and in a range of quantities. Below is a comparative table of some commercial suppliers.

| Supplier | CAS Number | Purity/Specification | Available Quantities |

| Arctom | 3843-97-8 | >=98% | 1g, 5g, 25g |

| MySkinRecipes | 3843-97-8 | 97% | 250mg, 1g |

| BLD Pharmatech | 3843-97-8 | Not specified | Inquire for details |

| Fisher Scientific (eMolecules) | 3843-97-8 | Not specified | 1g |

Incoming Quality Control (IQC) Protocol: A Self-Validating System for Purity and Identity Confirmation

Upon receipt of this compound, a rigorous incoming quality control (IQC) process is essential to verify its identity and purity. This not only ensures the reliability of experimental results but also prevents costly delays in project timelines. The following protocol outlines a comprehensive approach to IQC, drawing upon established analytical techniques for similar substituted anilines. The validation of these analytical procedures should be performed in accordance with ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[3][4][5][6][7]

IQC Workflow for this compound

Caption: Workflow for Incoming Quality Control of this compound.

Step-by-Step Methodologies

HPLC with UV detection is a robust method for quantifying the purity of aromatic compounds like this compound.[8][9][10][11]

-

Instrumentation: HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 15 cm x 4.6 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase: A gradient of acetonitrile and water is commonly used for substituted anilines. A typical starting point could be a 60:40 (v/v) mixture of methanol and water. For mass spectrometry compatibility, formic acid can be used in place of phosphoric acid.[10]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent like methanol to a known concentration (e.g., 1 mg/mL).

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

GC-MS is a powerful technique for identifying volatile impurities and confirming the molecular weight of the main component.[12][13][14][15][16]

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-